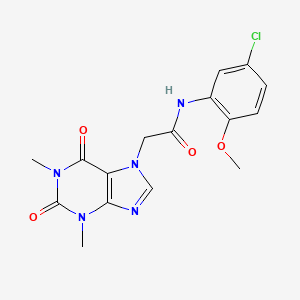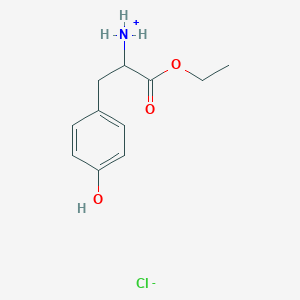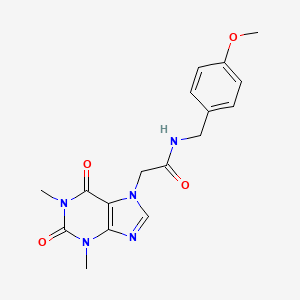
N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O4 and its molecular weight is 377.78 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 377.0890817 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chloroacetamide Herbicides in Agriculture
Chloroacetamide herbicides, including variants of N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, are extensively used in agriculture. They are particularly effective as pre-emergent or early post-emergent herbicides for controlling annual grasses and broad-leaved weeds in a variety of crops like cotton, maize, soybeans, and sugarcane (Weisshaar & Böger, 1989).
Comparative Metabolism Studies
The metabolism of chloroacetamide herbicides, including compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, has been studied in human and rat liver microsomes. Such studies are vital for understanding the biotransformation and potential toxicological impacts of these herbicides (Coleman et al., 2000).
Radiosynthesis for Metabolic Studies
Radiosynthesis techniques involving chloroacetanilide and dichloroacetamide derivatives, structurally related to N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, have been developed for detailed studies on their metabolism and mode of action. This is crucial for pharmacokinetics and environmental impact assessments of such compounds (Latli & Casida, 1995).
Neuroprotective and MAO-B Inhibitory Activities
Certain derivatives of N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide exhibit neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. These properties are pivotal in the development of treatments for neurodegenerative disorders (Mitkov et al., 2022).
Ad
Adenosine Receptor Antagonist Research
MRE 2029-F20, a derivative structurally similar to N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, has been identified as a selective antagonist ligand for A2B adenosine receptors. Such compounds are used as radioligands for the pharmacological characterization of adenosine receptor subtypes, contributing significantly to neurological research (Baraldi et al., 2004).
Synthesis and Evaluation of N-(Arylpiperazinyl)acetamide Derivatives
N-(Arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, which bear resemblance to N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, have been synthesized and evaluated for their affinity to serotonin and dopamine receptors. These studies contribute to the development of potential therapeutic agents for neurological and psychiatric disorders (Żmudzki et al., 2015).
Analgesic Activity of Purinyl Derivatives
Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, related to N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, have shown significant analgesic and anti-inflammatory activity. Such research is crucial in developing new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O4/c1-20-14-13(15(24)21(2)16(20)25)22(8-18-14)7-12(23)19-10-6-9(17)4-5-11(10)26-3/h4-6,8H,7H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZJKMJENQLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3459198.png)

![4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3459204.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-phenoxyacetamide](/img/structure/B3459205.png)




![N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3459234.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3459238.png)



![dimethyl 5-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}isophthalate](/img/structure/B3459281.png)